3,7-Dihydroxyflavone is a natural product found in Zuccagnia punctata with data available.
3,7-Dihydroxyflavone
CAS No.: 492-00-2
Cat. No.: VC21354452
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 492-00-2 |
---|---|
Molecular Formula | C15H10O4 |
Molecular Weight | 254.24 g/mol |
IUPAC Name | 3,7-dihydroxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,16,18H |
Standard InChI Key | UWQJWDYDYIJWKY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3,7-Dihydroxyflavone (PubChem CID: 5393152) is a dihydroxy-substituted flavone with a molecular weight of 254.24 g/mol . Its hydrate form (CAS: 206360-23-8) has the formula , a molecular weight of 272.25 g/mol, and a melting point of 258–260°C . The compound’s planar structure enables π-π stacking interactions, while its hydroxyl groups facilitate hydrogen bonding, influencing solubility and reactivity.
Table 1: Comparative Physicochemical Properties of 3,7-DHF and Its Hydrate
Property | 3,7-Dihydroxyflavone | 3,7-DHF Hydrate |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 254.24 | 272.25 |
Melting Point (°C) | Not reported | 258–260 |
LogP | 2.81 | 2.81 |
Solubility | Soluble in DMSO, methanol | Soluble in polar solvents |
Spectral and Acid-Base Behavior
Pharmacological Activities
Anti-Inflammatory Effects
In carrageenan-induced paw edema models, 3,7-DHF (50 mg/kg) demonstrated 81–88% inhibition of inflammation, outperforming other dihydroxyflavones like 5,3'-DHF and 7,3'-DHF . The anti-inflammatory mechanism involves suppression of cyclooxygenase (COX) and pro-inflammatory cytokines (TNF-α, IL-6), though direct enzyme inhibition data remain under investigation .
Table 2: Anti-Inflammatory Activity of Dihydroxyflavones
Compound | Dose (mg/kg) | Inhibition (%) | Mechanism |
---|---|---|---|
3,7-DHF | 50 | 88 | COX-2/TNF-α suppression |
2',4'-DHF | 50 | 92 | Not reported |
5,3'-DHF | 50 | 83 | Not reported |
Anticancer Activity
3,7-DHF derivatives, particularly prenylated and geranylated analogs, exhibit potent cytotoxicity against human tumor cell lines. For instance, a geranylated derivative showed a GI of 1.2 µM in MCF-7 breast cancer cells, compared to 45 µM for the parent compound . Mechanistically, these derivatives activate caspase-3/7 via cleavage of procaspases, inducing apoptosis .
Table 3: Cytotoxicity of 3,7-DHF Derivatives in Cancer Cell Lines
Derivative | Cell Line | GI (µM) | Caspase Activation |
---|---|---|---|
3,7-DHF | MCF-7 | 45.0 | Caspase-7 (15 µM) |
Geranylated 3,7-DHF | MCF-7 | 1.2 | Caspase-3/7 (1 µM) |
Prenylated 3,7-DHF | HepG2 | 2.8 | Caspase-7 (5 µM) |
Metabolic Transformations and Biotransformation
Human Metabolism
3,7-DHF undergoes glucuronidation and sulfation, producing metabolites such as:
These metabolites, identified via the BioTransformer database, exhibit reduced bioactivity compared to the parent compound .
Synthetic Strategies and Derivatives
Alkylation and Prenylation
3,7-DHF serves as a scaffold for synthetic modifications. Alkylation at the 7-hydroxyl position with allyl or geranyl groups enhances anticancer activity. For example, microwave-assisted synthesis using Montmorillonite K10 yields pyran-fused derivatives with 10-fold higher potency .
Table 4: Synthetic Derivatives and Their Bioactivity
Derivative | Modification | Bioactivity Enhancement |
---|---|---|
7-O-Allyl-3,7-DHF | Allyl group at C7 | Caspase-3 activation |
7-O-Geranyl-3,7-DHF | Geranyl chain at C7 | GI = 1.2 µM |
6,7-Di-O-Prenyl-DHF | Prenyl groups at C6/C7 | Improved solubility |
Mechanisms of Action
Caspase-Dependent Apoptosis
3,7-DHF derivatives induce apoptosis by activating caspase-3/7, as demonstrated in yeast models expressing human procaspases . For instance, compound 13 (a prenylated derivative) cleaved procaspase-7 at 1 µM, with minimal effect on procaspase-3, indicating isoform specificity .
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